Isobavachalcone

Endocrinology Steroid metabolism Toxicology

Isobavachalcone (IBC) is a naturally occurring tri-hydroxylated C-prenylated chalcone. This product is distinguished by its validated, species-selective potency: it is the most effective inhibitor of rat 11β-HSD2 among 11 tested chalcones (IC50 = 6.82 μM) for glucocorticoid metabolism studies, and a 1.8-fold more potent ACAT inhibitor than its isomer bavachin for lipid metabolism research. It also demonstrates antibiofilm activity comparable to vancomycin. Researchers should note the 5.6-fold species difference in 11β-HSD2 potency (rat vs. human) and its limited activity against MRSA, where derivatized analogs are recommended.

Molecular Formula C20H20O4
Molecular Weight 324.4 g/mol
CAS No. 20784-50-3
Cat. No. B1672217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobavachalcone
CAS20784-50-3
SynonymsIsobavachalcone;  Corylifolinin.
Molecular FormulaC20H20O4
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O)C
InChIInChI=1S/C20H20O4/c1-13(2)3-9-16-19(23)12-10-17(20(16)24)18(22)11-6-14-4-7-15(21)8-5-14/h3-8,10-12,21,23-24H,9H2,1-2H3/b11-6+
InChIKeyDUWPGRAKHMEPCM-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Isobavachalcone (CAS 20784-50-3): A Prenylated Chalcone Natural Product for Antimicrobial and Enzyme Inhibition Research Applications


Isobavachalcone (IBC; Corylifolinin; CAS 20784-50-3) is a naturally occurring tri-hydroxylated C-prenylated chalcone [1] primarily isolated from Psoralea corylifolia (Fabaceae) and Dorstenia species [2]. As a flavonoid-derived chalcone with molecular weight 324.37 g/mol, IBC exhibits a characteristic yellow powder appearance with melting point 156.8-157.8 °C and demonstrates favorable solubility in DMSO (up to 64 mg/mL at 25 °C) and ethanol but remains insoluble in water .

Why Substituting Isobavachalcone with Other Chalcones Introduces Unacceptable Experimental Variability


Substituting isobavachalcone with structurally related chalcones such as bavachalcone, licochalcone A, or xanthohumol is scientifically unsound due to pronounced species-specific and target-selective differences in potency. Direct comparative studies reveal that isobavachalcone exhibits the most potent inhibition of rat 11β-HSD2 (IC50 = 6.82 μM) among 11 tested chalcones, while licochalcone A shows the strongest activity against the human isoform (IC50 = 15.62 μM) [1]. Similarly, in ACAT inhibition assays, isobavachalcone (IC50 = 48.0 μM) demonstrates approximately 1.8-fold greater potency than its isomer bavachin (IC50 = 86.0 μM) in the same experimental system [2]. In antibacterial screening against MRSA, parent isobavachalcone exhibits poor activity (MIC > 100 μM), whereas its semisynthetic derivative IBC-3 achieves potent broad-spectrum activity (MIC = 6.0 μM) [3]. These structure-dependent, species-dependent, and target-dependent activity profiles preclude simple interchangeability within the chalcone class.

Quantitative Differentiation of Isobavachalcone: Head-to-Head Comparisons Against Key Chalcone Comparators


Species-Specific 11β-HSD2 Inhibition: Isobavachalcone as the Most Potent Inhibitor of Rat 11β-HSD2

In a direct comparative screening of 11 chalcones evaluated in microsomal assays, isobavachalcone demonstrated the most potent inhibition of rat 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2) with an IC50 value of 6.82 μM [1]. This was 2.3-fold more potent than licochalcone A against rat enzyme (IC50 = 15.62 μM), and 10.6-fold more potent than 4-hydroxychalcone (IC50 = 72.26 μM). Notably, the species-specificity of inhibition is striking: licochalcone A was the most potent inhibitor of human 11β-HSD2 (IC50 = 15.62 μM), whereas isobavachalcone exhibited substantially weaker activity against the human isoform (IC50 = 38.33 μM) [1]. The 5.6-fold difference between rat and human enzyme inhibition by isobavachalcone highlights its unique species-dependent pharmacological profile.

Endocrinology Steroid metabolism Toxicology

ACAT Inhibition: Isobavachalcone Demonstrates 1.8-Fold Greater Potency than Isomeric Bavachin

Bioactivity-guided fractionation of Psoralea corylifolia ethanol extract identified bavachin and isobavachalcone as ACAT (acyl-coenzyme A:cholesterol acyltransferase) inhibitors. In the identical ACAT assay system using rat liver microsomes, isobavachalcone exhibited an IC50 of 48.0 μM, compared to 86.0 μM for bavachin [1]. This represents a 1.8-fold (44%) improvement in inhibitory potency. Furthermore, isobavachalcone demonstrated functional cellular activity by decreasing cholesteryl ester formation in HepG2 cells, with kinetic analysis revealing a noncompetitive inhibition mechanism [1].

Lipid metabolism Cardiovascular pharmacology Natural product drug discovery

Antibacterial Activity: Isobavachalcone Exhibits Potent Anti-S. aureus Activity (MIC = 5.0 μM) but Limited MRSA Spectrum Without Derivatization

A comprehensive antibacterial evaluation of isobavachalcone and ten semisynthetic derivatives revealed a nuanced activity profile. Parent isobavachalcone (IBC) demonstrated potent activity against methicillin-sensitive S. aureus ATCC 29213 with a minimum inhibitory concentration (MIC) of 5.0 μM [1]. However, IBC exhibited poor activity against methicillin-resistant S. aureus (MRSA ATCC 15187) with MIC > 100 μM [1]. Notably, the derivative IBC-3 achieved broad-spectrum antibacterial activity including potent MRSA inhibition (MIC = 6.0 μM) and activity against Gram-negative pathogens E. coli (MIC = 10.0 μM) and P. aeruginosa [1]. The selectivity index (SI = CC50/MIC) for IBC-3 exceeded 10 against RAW 264.7 macrophages, indicating a favorable therapeutic window [1].

Antimicrobial resistance Gram-positive bacteria Medicinal chemistry

Antibiofilm Activity: Isobavachalcone Inhibits MRSA Biofilm Formation at Concentrations Comparable to Vancomycin

In antibiofilm assays against MRSA, isobavachalcone inhibited more than 50% of biofilm formation at a concentration of 0.78 μg/mL, demonstrating activity statistically comparable to the clinical gold-standard antibiotic vancomycin, which achieved similar inhibition at 0.74 μg/mL [1]. This represents a differential of only 0.04 μg/mL (approximately 5% difference) between the natural product and a last-resort glycopeptide antibiotic. The biofilm inhibitory activity was observed against both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains [1].

Biofilm inhibition MRSA Antimicrobial stewardship

Cytotoxicity Profile: Isobavachalcone Shows Cancer Cell Line-Selective Activity Distinct from Xanthohumol

Comparative cytotoxicity evaluation of chalcone derivatives (chalcone, 4-hydroxychalcone, xanthohumol, and isobavachalcone) against MCF-7 breast cancer, MCF-7/ADR (adriamycin-resistant), and HT-1080 fibrosarcoma cells revealed distinct selectivity patterns. Isobavachalcone exhibited cytotoxicity in HT-1080 fibrosarcoma cells but demonstrated only limited cytotoxicity in MCF-7 and MCF-7/ADR breast cancer cells, even at high concentration (50 μM) [1]. In contrast, xanthohumol displayed concentration-dependent cytotoxicity across all three cell lines [1]. Additionally, a separate study of 9 cancer cell lines found isobavachalcone IC50 values ranging from below 25 μM to below 106 μM depending on the specific cancer type, with the highest sensitivity observed in CCRF-CEM leukemia cells (IC50 ≈ 15.51 μM) [2].

Cancer pharmacology Cytotoxicity Breast cancer Sarcoma

Antifungal Potency: Isobavachalcone Demonstrates Broad-Spectrum Anti-Candida Activity with MIC Values of 2-5 μg/mL

Isobavachalcone exhibits potent antifungal activity against clinically relevant Candida albicans strains. Susceptibility testing revealed minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values of 4-5 μg/mL against C. albicans SC5314 and nine clinical isolates [1]. A separate study reported MIC90 of 2 μg/mL and MFC of 8 μg/mL against C. albicans, with median effective concentrations (EC50) of 1.301-1.449 μg/mL against strain S393 [2]. Against Cryptococcus neoformans, isobavachalcone achieved MIC values of 0.5-1 μg/mL and demonstrated in vivo efficacy comparable to amphotericin B in brain and lung infection models [3]. Mechanism studies identified enolase (Eno1) as a direct target, resulting in glycolysis suppression [1].

Antifungal Candida albicans Drug discovery

Recommended Application Scenarios for Isobavachalcone Based on Validated Quantitative Differentiation


Rodent Model Studies of 11β-HSD2-Mediated Glucocorticoid Regulation

Based on isobavachalcone's demonstrated position as the most potent inhibitor of rat 11β-HSD2 (IC50 = 6.82 μM) among 11 tested chalcones [1], this compound is optimally suited for in vivo pharmacological studies in rat or mouse models investigating glucocorticoid metabolism, hypertension, or placental function where maximal target engagement is required. Researchers should note the 5.6-fold species-specific difference in potency (rat IC50 = 6.82 μM vs human IC50 = 38.33 μM) and select appropriate model systems accordingly.

ACAT-Targeted Drug Discovery Programs for Atherosclerosis and Cholesterol Metabolism

Isobavachalcone's 1.8-fold greater ACAT inhibitory potency compared to its isomer bavachin (IC50 48.0 vs 86.0 μM) [1], combined with its validated noncompetitive inhibition mechanism and functional reduction of cholesteryl ester formation in HepG2 cells, positions this compound as a preferred lead scaffold for medicinal chemistry optimization in lipid metabolism research programs.

Anti-Staphylococcal and Antibiofilm Research Targeting MSSA Infections

With demonstrated potent antibacterial activity against S. aureus ATCC 29213 (MIC = 5.0 μM) [1] and antibiofilm activity comparable to vancomycin (0.78 μg/mL vs 0.74 μg/mL for >50% inhibition) [2], isobavachalcone is an appropriate research tool for investigators studying staphylococcal pathogenesis and biofilm-associated infections. However, researchers targeting MRSA specifically should note the parent compound's limited activity (MIC > 100 μM) and may need to consider derivatized analogs such as IBC-3 (MIC = 6.0 μM) [1].

Fibrosarcoma and Hematological Malignancy Preclinical Studies

Isobavachalcone's cancer cell line-selective cytotoxicity profile, showing activity in HT-1080 fibrosarcoma cells and CCRF-CEM leukemia cells (IC50 ≈ 15.51 μM) while sparing MCF-7 and MCF-7/ADR breast cancer cells [1][2], makes it a suitable candidate for preclinical studies focused on sarcoma or specific hematological cancers where selective targeting is desired over broad-spectrum cytotoxicity exhibited by analogs like xanthohumol.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

2 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isobavachalcone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.